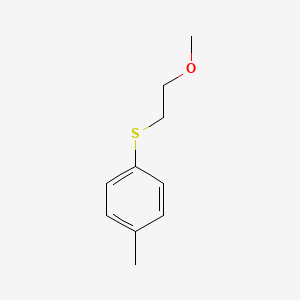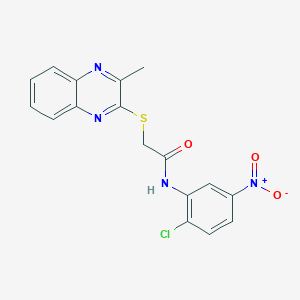
N-(2-chloro-5-nitrophenyl)-2-((3-methylquinoxalin-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-5-nitrophenyl)-2-((3-methylquinoxalin-2-yl)thio)acetamide, also known as CNA or Compound 1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. CNA is a thiosemicarbazone derivative that has been shown to possess potent anti-tumor and anti-viral activities.
Mecanismo De Acción
The mechanism of action of N-(2-chloro-5-nitrophenyl)-2-((3-methylquinoxalin-2-yl)thio)acetamide is not fully understood. However, it has been proposed that this compound exerts its anti-tumor and anti-viral activities by inhibiting the activity of ribonucleotide reductase (RR), an enzyme that is essential for DNA synthesis. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound has been found to inhibit the activity of RR, leading to a decrease in the production of deoxyribonucleotides, which are essential for DNA synthesis. Physiologically, this compound has been shown to induce apoptosis in cancer cells, leading to the death of these cells. This compound has also been found to inhibit the replication of the HCV and the dengue virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-chloro-5-nitrophenyl)-2-((3-methylquinoxalin-2-yl)thio)acetamide is its potent anti-tumor and anti-viral activities. This compound has been found to be effective against a wide range of cancer cell lines and viruses. Another advantage of this compound is its relatively low toxicity, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo. Another limitation of this compound is its instability under certain conditions, which can lead to the formation of impurities.
Direcciones Futuras
There are several future directions for research on N-(2-chloro-5-nitrophenyl)-2-((3-methylquinoxalin-2-yl)thio)acetamide. One direction is to further elucidate the mechanism of action of this compound, particularly its interactions with RR and other cellular targets. Another direction is to optimize the synthesis method of this compound to improve its yield and purity. Additionally, further studies are needed to assess the pharmacokinetics and pharmacodynamics of this compound in vivo, including its bioavailability, distribution, metabolism, and excretion. Finally, the potential of this compound as a therapeutic agent for cancer and viral infections should be further explored through preclinical and clinical studies.
Métodos De Síntesis
The synthesis of N-(2-chloro-5-nitrophenyl)-2-((3-methylquinoxalin-2-yl)thio)acetamide involves the reaction of 2-chloro-5-nitrobenzaldehyde with thiosemicarbazide to form a Schiff base, which is then reacted with 3-methylquinoxaline-2-thiol to produce the final product. The synthesis method of this compound has been optimized to improve its yield and purity. The purity of this compound can be determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
N-(2-chloro-5-nitrophenyl)-2-((3-methylquinoxalin-2-yl)thio)acetamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess potent anti-tumor and anti-viral activities. This compound has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to inhibit the replication of the hepatitis C virus (HCV) and the dengue virus.
Propiedades
IUPAC Name |
N-(2-chloro-5-nitrophenyl)-2-(3-methylquinoxalin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O3S/c1-10-17(21-14-5-3-2-4-13(14)19-10)26-9-16(23)20-15-8-11(22(24)25)6-7-12(15)18/h2-8H,9H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPUXWOGKLWZQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1SCC(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

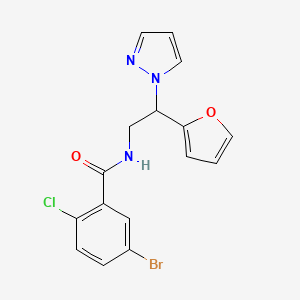
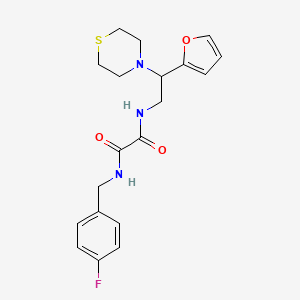
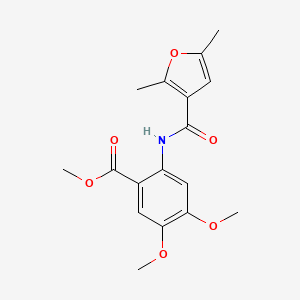



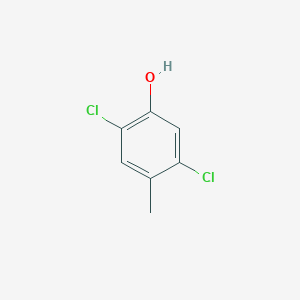
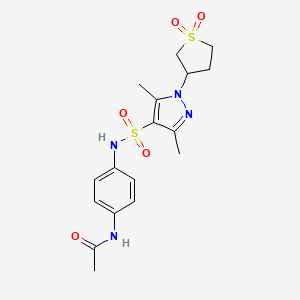
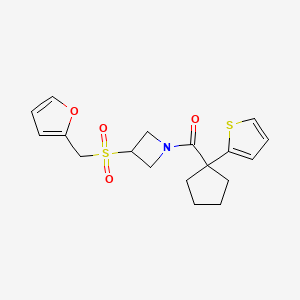
![4-Fluoro-1-tosyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B2793138.png)
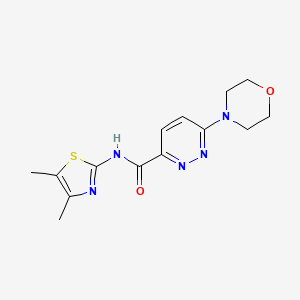
![[4-(2-fluorophenyl)piperazino][1-(6-piperidino-4-pyrimidinyl)-1H-imidazol-4-yl]methanone](/img/structure/B2793140.png)
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,1-dimethyl-1H-imidazole-2-sulfonamide](/img/structure/B2793142.png)
